5-Sulfonicotinic acid

Description

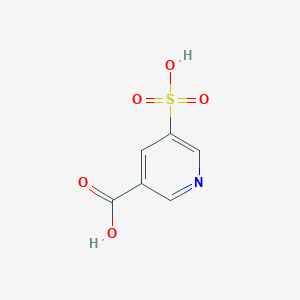

Structure

3D Structure

Properties

IUPAC Name |

5-sulfopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-5(3-7-2-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPHSJOBXPXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376551 | |

| Record name | 5-sulfopyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-92-5 | |

| Record name | 5-Sulfo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4833-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-sulfopyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Analysis of 5-Sulfonicotinic Acid: A Technical Guide

Introduction

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a pyridine ring, imparts unique chemical properties. This guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from analogous compounds and established spectroscopic principles to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral properties of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as nicotinic acid and pyridine-3-sulfonic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the carboxylic acid and sulfonic acid groups will deshield these protons, shifting their signals to a lower field (higher ppm). The expected chemical shifts are influenced by the positions of the substituents.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The pyridine ring will show five distinct signals, and the carboxylic acid carbon will appear at a characteristic downfield position.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.2 - 9.4 | s |

| H-4 | 8.8 - 9.0 | s |

| H-6 | 8.6 - 8.8 | s |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C-2 | 150 - 155 | |

| C-3 | 135 - 140 | |

| C-4 | 140 - 145 | |

| C-5 | 145 - 150 | |

| C-6 | 125 - 130 | |

| C=O | 165 - 170 |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds, as well as vibrations from the aromatic pyridine ring. The data from pyridine-3-sulfonic acid provides a strong basis for these predictions.[1]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp, weak to medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to strong |

| S=O (Sulfonic Acid) | 1340 - 1350 (asymmetric) | Strong |

| S=O (Sulfonic Acid) | 1150 - 1160 (symmetric) | Strong |

| C-S (Sulfonic Acid) | 650 - 700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation of aromatic sulfonic acids often involves the loss of SO₂ or SO₃.

Table 3: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 203.00 | Molecular Ion |

| [M - H₂O]⁺ | 185.00 | Loss of water |

| [M - COOH]⁺ | 158.01 | Loss of carboxylic group |

| [M - SO₂]⁺ | 139.02 | Loss of sulfur dioxide |

| [M - SO₃]⁺ | 123.03 | Loss of sulfur trioxide |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic acid like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic protons may exchange with deuterium in D₂O.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or water).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound. Both positive and negative ion modes should be tested.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Sulfonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-sulfonicotinic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed qualitative analysis of its expected solubility based on its chemical structure. Furthermore, a general, robust experimental protocol for determining the solubility of organic acids is presented. To offer a practical reference, quantitative solubility data for the structurally related compound, nicotinic acid, is also included. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as 5-sulfopyridine-3-carboxylic acid, is a derivative of nicotinic acid. Its structure incorporates both a sulfonic acid group and a carboxylic acid group attached to a pyridine ring. This unique combination of functional groups results in a zwitterionic character in certain pH ranges, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and as an active pharmaceutical ingredient (API).

Qualitative Solubility of this compound

The solubility of a solute is governed by the principle of "like dissolves like." Therefore, this compound is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents. The zwitterionic nature of the molecule can lead to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which require a solvent capable of disrupting these forces to achieve dissolution.

The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and has a high dielectric constant. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but with a slightly lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High dielectric constant and ability to solvate both cations and anions effectively. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | High dielectric constant, good solvent for polar compounds. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO and DMF, may be less effective at solvating the zwitterionic form. |

| Acetone | Polar Aprotic | Low | Lower polarity compared to other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Non-polar/Slightly Polar | Very Low | Primarily non-polar character, unable to effectively solvate the polar functional groups. |

| Toluene | Non-polar | Insoluble | Aromatic hydrocarbon with no significant polarity. |

| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon, completely non-polar. |

Quantitative Solubility of Nicotinic Acid (a Structurally Related Compound)

To provide a quantitative reference point, the following table summarizes the solubility of nicotinic acid (3-pyridinecarboxylic acid) in various organic solvents at 298.15 K (25 °C). While the sulfonic acid group in this compound will significantly alter solubility, these values for a related parent compound can offer some comparative insight.

| Solvent | Mole Fraction (x) | Solubility ( g/100g solvent) |

| Methanol | 0.021 | 8.8 |

| Ethanol | 0.006 | 2.9 |

| Dimethyl Sulfoxide (DMSO) | 0.112 | 68.4 |

| Acetonitrile | 0.0003 | 0.1 |

| Acetone | 0.0007 | 0.3 |

Data is compiled from various literature sources and should be used as a reference.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following is a detailed, generalized experimental protocol based on the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

Caption: General workflow for experimental solubility determination.

4.3. Detailed Steps

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required.

-

Calculation: Calculate the solubility of this compound in the organic solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors related to both the solute and the solvent.

Caption: Factors influencing the solubility of this compound.

5.1. Solute Properties

-

Zwitterionic Character: The presence of both acidic (sulfonic and carboxylic) and basic (pyridine nitrogen) centers allows for the formation of a zwitterion. The strong electrostatic interactions in the zwitterionic form require a highly polar solvent to overcome the crystal lattice energy.

-

Hydrogen Bonding: The -SO₃H, -COOH, and pyridine nitrogen are all capable of participating in hydrogen bonding, both with other solute molecules and with solvent molecules. Solvents that are good hydrogen bond donors and/or acceptors will favor solubility.

-

High Polarity: The combination of multiple polar functional groups makes the overall molecule highly polar.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound will significantly impact its solubility. A higher lattice energy will generally lead to lower solubility.

5.2. Solvent Properties

-

Polarity: Polar solvents, characterized by a high dielectric constant, are better able to solvate the charged groups of the zwitterion and separate the ions.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., DMSO) can act as hydrogen bond acceptors. Both interactions can promote solubility.

-

Molecular Size and Shape: The ability of solvent molecules to pack around the solute molecule can also influence the solvation process.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently scarce, a strong understanding of its chemical structure allows for a reliable qualitative prediction of its solubility behavior. It is anticipated to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The comparative data for nicotinic acid serves as a useful, albeit approximate, reference for researchers in the field. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important compound.

Technical Guide on the Safety and Handling of 5-Sulfonicotinic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Sulfonicotinic acid was not located. The following information is compiled from data on structurally related sulfonic acids and general chemical safety principles. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

This compound, also known as 5-sulfo-3-pyridinecarboxylic acid, is an aromatic sulfonic acid derivative of pyridine.[1] It is characterized by a pyridine ring functionalized with both a carboxylic acid and a sulfonic acid group, which contribute to its acidic nature and solubility in water.[1][2] This compound is typically a white to off-white solid and is highly soluble in polar solvents.[1] Its chemical structure and properties suggest its potential use in pharmaceutical synthesis and as a reagent in organic chemistry.[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, related sulfonic acids are classified with significant hazards. Based on data for similar compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

-

Skin Corrosion/Irritation: Sulfonic acids are often corrosive and can cause severe skin burns.[3][4][5][6][7]

-

Serious Eye Damage/Irritation: Direct contact can cause serious eye damage.[3][4][6][7]

-

Acute Toxicity (Oral): Some sulfonic acids are harmful if swallowed.[3][7]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[8]

GHS Label Elements (Presumed):

-

Pictograms:

-

Corrosion

-

Health Hazard

-

-

Signal Word: Danger[3]

-

Hazard Statements (Anticipated):

-

Precautionary Statements (Recommended):

-

P260: Do not breathe dusts or mists.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][6][7][9]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Physical and Chemical Properties

A comprehensive experimental determination of the physical and chemical properties of this compound is not available in the public domain. The table below summarizes available information.

| Property | Value | Source |

| Molecular Formula | C6H5NO5S | [1][] |

| Molecular Weight | 203.17 g/mol | [] |

| Appearance | White to off-white solid | [1] |

| Solubility | Highly soluble in polar solvents | [1] |

For comparison, physical and chemical data for related sulfonic acids are presented below.

Table 1: Physical and Chemical Properties of Related Sulfonic Acids

| Property | Ethanesulfonic acid | Sulfanilic acid |

| Melting Point | -17 °C | > 300 °C |

| Boiling Point | 123 °C @ 0.01 hPa | Decomposes below boiling point |

| Density | 1.35 g/mL at 25 °C | Not Available |

| log Pow | -4 | -2.298 |

Source: Sigma-Aldrich Safety Data Sheets[3]

Handling and Storage

Given the anticipated hazards, stringent safety precautions should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][11]

-

Ensure eyewash stations and emergency showers are readily accessible.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[12]

Handling Procedures:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[7]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Immediately call a poison center or doctor.[3][4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[3][4][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][4][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[3][11]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3]

Toxicological Information

No specific toxicological data for this compound was found. The table below presents data for related compounds.

Table 2: Acute Toxicity Data for Related Sulfonic Acids

| Compound | Route | Species | Value | Guideline |

| Ethanesulfonic acid | Oral | Rat | LD50: 300 - 2,000 mg/kg | OECD Test Guideline 423 |

| Sulfanilic acid | Oral | Rat | LD50: > 2,000 mg/kg | OECD Test Guideline 423 |

| Sulfanilic acid | Dermal | Rat | LD50: > 2,000 mg/kg | OECD Test Guideline 402 |

Source: Sigma-Aldrich Safety Data Sheets[3]

Likely Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[3]

-

Skin: Causes severe skin burns.[3]

-

Eyes: Causes serious eye damage.[3]

-

Ingestion: Harmful if swallowed. May cause burns to the mouth, throat, and stomach.[3]

Logical Workflow for Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical with presumed hazards like this compound.

Caption: Logical workflow for safe chemical handling.

This guide provides a starting point for the safe handling of this compound. It is imperative for all users to consult with their institution's safety office and conduct a thorough risk assessment before commencing any work with this compound.

References

- 1. CAS 4833-92-5: 5-Sulfo-3-pyridinecarboxylic acid [cymitquimica.com]

- 2. capitalresin.com [capitalresin.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.dk [fishersci.dk]

- 6. chempoint.com [chempoint.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.be [fishersci.be]

- 12. media.laballey.com [media.laballey.com]

5-Sulfonicotinic Acid: A Bifunctional Catalyst in Organic Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Sulfonicotinic acid, a molecule incorporating both a Brønsted acidic sulfonic acid moiety and a Lewis basic pyridine ring, presents a compelling architecture for bifunctional catalysis. While specific research on its catalytic applications is nascent, this guide elucidates its theoretical mechanism of action, particularly in esterification reactions, by drawing parallels with well-understood sulfonic acid and pyridine-based catalysts. We present plausible catalytic cycles, representative quantitative data from analogous systems, and detailed experimental protocols to facilitate further investigation into its catalytic potential.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with both a carboxylic acid group and a sulfonic acid group. The presence of the strongly acidic sulfonic acid group (-SO₃H) and the basic nitrogen atom within the pyridine ring suggests its potential as a bifunctional catalyst. Such catalysts can activate multiple substrates or different parts of a single substrate simultaneously, often leading to enhanced reaction rates and selectivities.

The sulfonic acid group is a potent Brønsted acid, comparable in strength to sulfuric acid, making it an effective catalyst for reactions such as esterification, hydration, and hydrolysis.[1][2] The pyridine nitrogen, on the other hand, can function as a Lewis base, a Brønsted base, or a hydrogen bond acceptor. This duality is the foundation of its potential for cooperative catalysis.

Proposed Mechanism of Action in Catalysis: Esterification

The most probable application for this compound as a catalyst is in Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water.[2][] A standard acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]

With this compound, a more sophisticated, bifunctional mechanism can be proposed. This mechanism involves the cooperative action of both the sulfonic acid and the pyridine functionalities.

Proposed Bifunctional Catalytic Cycle:

-

Activation of the Carboxylic Acid: The sulfonic acid group of the catalyst protonates the carbonyl oxygen of the reactant carboxylic acid, increasing its electrophilicity.

-

Activation of the Alcohol: Simultaneously, the nitrogen atom of the pyridine ring forms a hydrogen bond with the reactant alcohol, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This step may be facilitated by the pyridine nitrogen acting as a proton shuttle.

-

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation and Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the this compound catalyst.

Visualization of the Proposed Catalytic Cycle

Caption: Proposed bifunctional catalytic cycle for esterification.

Quantitative Data from Analogous Sulfonic Acid Catalysts

Table 1: Performance of Various Solid Acid Catalysts in Esterification

| Catalyst | Reaction | Temp (°C) | Catalyst Loading (wt%) | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Reference |

| Sulfonated Biochar | Oleic Acid + Methanol | 70 | 4 | 6:1 | 91.4 (Yield) | [5][6] |

| Sulfonated SBA-15 | Vegetable Oil + Methanol | 180 | 6 | 10:1 | ~100 (Conversion) | [7] |

| Amberlyst-15 | Acetic Acid + n-Butanol | 100 | - | 2:1 | 73.7 (Conversion) | [8] |

| Sulfated Zirconia | Palmitic Acid + Methanol | 60 | 6 | - | 90 (Yield) | [9] |

| Sulfonated Carbon | Acetic Acid + Ethanol | - | - | - | 78 (Conversion) | [10] |

Table 2: Kinetic Parameters for Acid-Catalyzed Esterification

| Catalyst System | Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor | Reference |

| Sulfonated Cation Exchange Resin | Acidified Oil + Methanol | 28.56 | 33860 L/mol·h | [1] |

| H₂SO₄ | Acetic Acid + Ethanol | ~55 | - | [11] |

| Rosin + Pentaerythritol | Esterification | 65.81 - 129.13 | - | [12] |

Experimental Protocols

The following provides a detailed methodology for a typical laboratory-scale experiment to evaluate the catalytic activity of this compound in an esterification reaction.

Catalyst Preparation and Characterization

This compound is commercially available. If synthesized, a common method involves the sulfonation of nicotinic acid under harsh conditions (e.g., using oleum).[13]

Characterization Techniques:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of -SO₃H, -COOH, and pyridine ring functional groups.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): To verify the chemical structure.

-

TGA (Thermogravimetric Analysis): To determine the thermal stability of the catalyst.

-

Acid-Base Titration: To quantify the total acid density of the catalyst.

General Protocol for Catalytic Esterification

This protocol describes the esterification of a generic carboxylic acid with an alcohol.

Materials:

-

This compound (catalyst)

-

Carboxylic acid (e.g., acetic acid, oleic acid)

-

Alcohol (e.g., ethanol, methanol), typically in excess to serve as a reactant and solvent.

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Internal standard (e.g., dodecane) for GC analysis

-

Apparatus for work-up (separatory funnel, drying agent like anhydrous MgSO₄)

-

Analytical instrument (Gas Chromatograph with FID detector - GC-FID)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (e.g., 10 mmol), the alcohol (e.g., 60 mmol, 6:1 molar ratio), and the this compound catalyst (e.g., 5 mol% relative to the carboxylic acid).

-

Internal Standard: Add a known amount of an internal standard for quantitative analysis.

-

Reaction: Attach a reflux condenser and place the flask in a preheated oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to the desired temperature (e.g., 70-120°C) under vigorous stirring.

-

Monitoring: Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour) using a syringe. Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and analyze by GC-FID to monitor the conversion of the carboxylic acid and the formation of the ester.

-

Work-up (at the end of the reaction):

-

Cool the reaction mixture to room temperature.

-

If the catalyst is insoluble, it can be recovered by filtration.

-

Transfer the mixture to a separatory funnel.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude ester product.

-

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Visualization of the Experimental Workflow

Caption: General experimental workflow for catalyst testing.

Conclusion and Future Outlook

This compound holds significant, albeit largely unexplored, potential as a bifunctional catalyst. The proposed mechanism, involving simultaneous activation of both the carboxylic acid and alcohol, suggests that it could offer advantages over simple Brønsted acid catalysts in terms of reaction efficiency. The true catalytic activity and mechanism, however, must be confirmed through dedicated experimental and computational studies. The protocols and comparative data provided in this guide offer a framework for such investigations. Future research should focus on kinetic studies to elucidate the reaction order and activation energy, catalyst stability and reusability, and the expansion of its application to other acid-catalyzed organic transformations. For professionals in drug development, understanding such novel catalytic systems can open new pathways for the efficient synthesis of complex pharmaceutical intermediates and active ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. uakron.edu [uakron.edu]

- 10. Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process | MDPI [mdpi.com]

- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

A Theoretical Framework for Analyzing the Electronic Properties of 5-Sulfonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic properties of 5-Sulfonicotinic acid. In the absence of dedicated experimental and computational studies on this specific molecule, this document synthesizes established quantum chemical methodologies applied to analogous compounds, such as aromatic sulfonic acids and nicotinic acid derivatives. The proposed computational protocols, data analysis techniques, and visualization of workflows are intended to serve as a robust starting point for researchers aiming to elucidate the electronic structure, reactivity, and potential applications of this compound in fields such as drug development and materials science. This guide provides detailed computational protocols, illustrative data tables based on similar molecules, and workflow diagrams to facilitate such a study.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting subject for theoretical investigation due to the presence of both an electron-withdrawing sulfonic acid group and a pyridine ring with a carboxylic acid substituent. These functional groups are expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions. Understanding these electronic properties is crucial for predicting its behavior in biological systems and for its potential application in the design of new therapeutic agents or functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic characteristics of organic molecules.[1][2][3] Such studies can provide valuable insights into molecular structure, orbital energies, charge distribution, and reactivity descriptors. This guide outlines a proposed computational workflow to systematically investigate the electronic properties of this compound.

Proposed Computational Protocols

The following section details a recommended computational methodology for the theoretical analysis of this compound, based on common practices for similar molecular systems.[1][2][4][5]

2.1. Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Methodology: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[1][4]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[2] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding.

-

Solvation Model: To simulate a more realistic environment, such as in an aqueous solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Software: Widely available quantum chemistry software packages such as Gaussian, ORCA, or GAMESS can be used to perform these calculations.

2.2. Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.3. Electronic Property Calculations

Once the optimized geometry is confirmed, a range of electronic properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

-

Atomic Charge Distribution: Mulliken population analysis or other charge partitioning schemes (e.g., Natural Bond Orbital - NBO analysis) can be used to determine the partial atomic charges on each atom in the molecule.[7][8] This data helps in understanding the polarity of bonds and the overall charge distribution.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

-

Ionization Potential (I ≈ -EHOMO)

-

Electron Affinity (A ≈ -ELUMO)

-

Electronegativity (χ = (I + A) / 2)

-

Chemical Hardness (η = (I - A) / 2)

-

Global Electrophilicity Index (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ)

-

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound, based on values reported for structurally related molecules in the literature. These tables are intended to serve as a template for presenting the results of a computational study.

Table 1: Calculated Energies and Dipole Moment of this compound

| Parameter | Value |

| Total Energy (Hartree) | -1025.xxxx |

| HOMO Energy (eV) | -7.xxxx |

| LUMO Energy (eV) | -1.xxxx |

| HOMO-LUMO Gap (eV) | 6.xxxx |

| Dipole Moment (Debye) | 5.xxxx |

Table 2: Selected Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

| S1 | +1.xxxx |

| O1 (Sulfonyl) | -0.xxxx |

| O2 (Sulfonyl) | -0.xxxx |

| O3 (Carboxyl) | -0.xxxx |

| O4 (Carboxyl) | -0.xxxx |

| N1 (Pyridine) | -0.xxxx |

| C2 (Pyridine) | +0.xxxx |

| C3 (Pyridine) | -0.xxxx |

| C4 (Pyridine) | +0.xxxx |

| C5 (Pyridine) | -0.xxxx |

| C6 (Pyridine) | +0.xxxx |

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.xxxx |

| Electron Affinity (A) | 1.xxxx |

| Electronegativity (χ) | 4.xxxx |

| Chemical Hardness (η) | 3.xxxx |

| Global Electrophilicity Index (ω) | 2.xxxx |

Mandatory Visualizations

4.1. Molecular Structure

The following diagram illustrates the molecular structure of this compound.

4.2. Computational Workflow

The diagram below outlines the logical flow of the proposed computational study.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational protocols, researchers can generate valuable data on the molecule's structure, stability, and reactivity. The illustrative data tables and workflow diagrams serve as practical templates for organizing and presenting research findings. The insights gained from such a study will be invaluable for the rational design of new molecules with desired properties in the fields of medicinal chemistry and materials science, and will contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jocpr.com [jocpr.com]

- 3. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

The Discovery and History of 5-Sulfonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), occupies a niche position within the vast landscape of organic chemistry. While its direct historical discovery remains obscure in readily available literature, its existence is predicated on the challenging yet fundamental reaction of pyridine sulfonation. This technical guide provides an in-depth exploration of the historical context of pyridine sulfonation, details established experimental protocols for the synthesis of closely related sulfonated pyridines, and presents available physicochemical data for this compound. Due to the limited specific information on its biological role, this document will focus on the chemical history and synthesis, providing a foundational understanding for researchers interested in this and similar compounds.

Introduction: The Challenge of Pyridine Sulfonation

The pyridine ring, a core structure in many pharmaceuticals and biologically active molecules, presents a significant challenge to electrophilic substitution reactions such as sulfonation. The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it less susceptible to attack by electrophiles. This inherent lack of reactivity is further compounded by the fact that under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is readily protonated, creating a positively charged pyridinium ion which is even more resistant to electrophilic attack.

This inherent difficulty sets the stage for understanding the historical context of the synthesis of compounds like this compound.

Historical Perspective: The Pioneering Work on Pyridine Sulfonation

The first documented successful sulfonation of the parent pyridine ring was a landmark achievement in heterocyclic chemistry. In 1882, O. Fischer reported the synthesis of pyridine-3-sulfonic acid.[1] This pioneering work, however, required extreme reaction conditions, heating pyridine with concentrated sulfuric acid in a sealed tube at temperatures ranging from 300 to 350°C for an extended period of 24 hours.[1] Despite the harshness of the method, it provided a modest 50% yield of the 3-sulfonic acid derivative, demonstrating the feasibility of this transformation.

While the direct historical account of the first synthesis of this compound (the sulfonation of nicotinic acid) is not readily found in surveyed historical chemical literature, the challenges faced by Fischer with the parent pyridine ring highlight the even greater difficulty expected when a deactivating carboxylic acid group is also present on the ring, as in nicotinic acid.

Synthesis of Sulfonated Pyridines: Methodologies and Protocols

Given the lack of a documented historical synthesis for this compound, this section will detail a representative historical method for the closely related pyridine-3-sulfonic acid and a more contemporary, indirect approach that showcases the evolution of synthetic strategies.

Historical Method: Direct Sulfonation of Pyridine (Fischer, 1882)

This method, while historically significant, is rarely used today due to the severe conditions required.

Experimental Protocol:

-

Pyridine is mixed with a large excess of concentrated sulfuric acid in a thick-walled sealed glass tube.

-

A catalytic amount of mercury(II) sulfate can be added to facilitate the reaction.

-

The sealed tube is heated in a furnace to 230-250°C for several hours.

-

After cooling, the reaction mixture is carefully diluted with water and neutralized with a base, such as calcium carbonate or sodium hydroxide, to precipitate the product as its salt.

-

The crude pyridine-3-sulfonic acid salt is then isolated by filtration and can be purified by recrystallization.

Logical Workflow for Historical Pyridine Sulfonation

Caption: Workflow of Fischer's 1882 pyridine sulfonation.

Modern Indirect Synthesis: From 3-Chloropyridine

Modern approaches often circumvent the harsh conditions of direct sulfonation by employing a more strategic, multi-step synthesis. An example is the synthesis of pyridine-3-sulfonic acid starting from 3-chloropyridine.

Experimental Protocol:

-

Oxidation: 3-Chloropyridine is first oxidized to 3-chloropyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Sulfonation: The resulting 3-chloropyridine-N-oxide is then reacted with a sulfonating agent. A common method involves heating with sodium bisulfite in an aqueous solution. The N-oxide group activates the pyridine ring towards nucleophilic substitution, facilitating the replacement of the chlorine atom with a sulfonic acid group to form pyridine-3-sulfonic acid-N-oxide.

-

Reduction: The final step is the reduction of the N-oxide back to the pyridine. This is commonly accomplished by catalytic hydrogenation using a catalyst such as Raney nickel.

Logical Workflow for Modern Indirect Pyridine Sulfonation

Caption: Multi-step synthesis of pyridine-3-sulfonic acid.

Physicochemical Data of this compound

While a detailed historical discovery is elusive, this compound is a known chemical entity available from commercial suppliers.

| Property | Value | Reference |

| IUPAC Name | 5-sulfopyridine-3-carboxylic acid | [] |

| Synonyms | This compound, 5-Sulfopyridine-3-carboxylic acid | [] |

| CAS Number | 4833-92-5 | [] |

| Molecular Formula | C₆H₅NO₅S | [] |

| Molecular Weight | 203.17 g/mol | [] |

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:

¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show three aromatic protons in the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and sulfonic acid groups.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the carboxylic acid and sulfonic acid groups, as well as the carbon atoms in the pyridine ring, would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹).

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

-

S=O stretching of the sulfonic acid group (in the regions of 1350-1470 cm⁻¹ and 1120-1180 cm⁻¹).

-

C-N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of functional groups such as -OH, -COOH, and -SO₃H.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any significant, well-characterized biological roles or signaling pathways for this compound. It is likely that this compound is primarily a synthetic intermediate and has not been the subject of extensive biological investigation. Sulfonic acid moieties are utilized in drug design to improve water solubility and other pharmacokinetic properties, but there is no specific information to suggest that this compound itself has therapeutic applications.

Conclusion

The history of this compound is intrinsically linked to the broader and more challenging history of pyridine sulfonation. While the specific "moment of discovery" for this particular derivative is not clearly documented, the foundational work of chemists like O. Fischer laid the groundwork for the synthesis of such compounds. Modern synthetic methods offer more controlled and less hazardous routes to sulfonated pyridines. The available data characterizes this compound as a stable chemical entity, though its biological significance remains largely unexplored. This guide provides a comprehensive overview based on available information, highlighting both what is known and the gaps that remain for future research.

References

5-Sulfonicotinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 5-Sulfonicotinic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of nicotinic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its dual functional groups, a sulfonic acid and a carboxylic acid moiety, attached to a pyridine ring, confer unique chemical characteristics.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 5-sulfopyridine-3-carboxylic acid[] |

| Synonyms | This compound, 5-Sulfopyridine-3-carboxylic acid[] |

| CAS Number | 4833-92-5 |

| Molecular Formula | C₆H₅NO₅S[] |

| Molecular Weight | 203.17 g/mol [] |

Physicochemical Data

| Property | Value/Description |

| Appearance | White to off-white solid. |

| Melting Point | Data not available. Aromatic sulfonic acids generally have high decomposition temperatures. |

| Boiling Point | Data not available. |

| Solubility | Highly soluble in polar solvents. The solubility of nicotinic acid, a related compound, is known in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[3][4][5] The presence of the sulfonic acid group is expected to enhance aqueous solubility. |

| Acidity (pKa) | Predicted to be a strong acid due to the presence of the sulfonic acid group. Specific pKa data is not available, however, computational prediction methods can be employed for estimation.[6][7][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections outline general methodologies that can be adapted for this specific compound.

Synthesis of this compound

A general method for the synthesis of sulfonic acid functionalized pyridinium compounds involves the reaction of a pyridine derivative with a sulfonating agent. For instance, a solution of chlorosulfonic acid in a suitable solvent like dichloromethane can be added dropwise to a solution of nicotinic acid in the same solvent, followed by stirring at room temperature.[9]

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The melting point of a solid organic compound can be determined by packing a small amount of the powdered substance into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a melting point apparatus or an oil bath. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow.

Melting Point Determination Workflow:

Caption: Standard workflow for determining the melting point of a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts of protons on the pyridine ring and any other relevant protons are recorded. For nicotinic acid, the protons on the pyridine ring appear in the aromatic region of the spectrum.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic and sulfonic acid groups would be of interest.

Infrared (FTIR) Spectroscopy: Solid samples can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR). Characteristic absorption bands for the sulfonic acid group (S=O stretching), carboxylic acid group (C=O and O-H stretching), and the pyridine ring vibrations would be expected. For aromatic sulfonic acids, S=O stretching vibrations are typically observed in the regions of 1134-1192 cm⁻¹ (asymmetric) and 1019-1065 cm⁻¹ (symmetric).[10]

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of nicotinic acid shows characteristic fragmentation patterns that can be used as a reference.[2]

Reactivity and Stability

Aromatic sulfonic acids are known to be thermally stable.[2] The sulfonic acid group is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. The reactivity of the carboxylic acid group includes esterification and amide bond formation.

Biological Activity

Currently, there is no specific information available in the cited literature regarding the biological activity or signaling pathways associated with this compound. However, sulfonamide derivatives, which contain a related functional group, have been evaluated for a wide range of biological activities, including as antimicrobial agents and enzyme inhibitors.[11][12][13][14] Further research is required to explore the potential biological roles of this compound.

Logical Relationship for Investigating Biological Activity:

Caption: Logical flow for investigating the biological activity of a compound.

References

- 2. researchgate.net [researchgate.net]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Predict pKa | Rowan [rowansci.com]

- 8. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. german.tsijournals.com [german.tsijournals.com]

- 12. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Sulfonicotinic Acid and its Analogs

For Immediate Release

A comprehensive guide offering researchers, scientists, and drug development professionals an in-depth analysis of the crystal structure of pyridinesulfonic acid derivatives. This whitepaper provides detailed experimental protocols, quantitative crystallographic data, and visual representations of molecular interactions and experimental workflows.

Introduction

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical and materials science due to its potential applications stemming from its bifunctional nature, possessing both a carboxylic acid and a sulfonic acid group. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a substance, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.

While a comprehensive, publicly available crystal structure for this compound could not be located in established crystallographic databases at the time of this publication, this guide provides a detailed framework for such an analysis. To illustrate the principles and data presentation, the crystal structure of the closely related compound, 3-pyridinesulfonic acid , will be used as a case study. This analog shares the core pyridinesulfonic acid moiety and serves as an excellent model for understanding the supramolecular chemistry of this class of compounds.

Data Presentation: Crystallographic Analysis of 3-Pyridinesulfonic Acid

The following tables summarize the key crystallographic data for 3-pyridinesulfonic acid, providing a quantitative insight into its solid-state structure.

Table 1: Crystal Data and Structure Refinement for 3-Pyridinesulfonic Acid

| Parameter | Value |

| Empirical Formula | C₅H₅NO₃S |

| Formula Weight | 159.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.869(2) Å |

| b | 12.163(4) Å |

| c | 8.991(3) Å |

| α | 90° |

| β | 99.64(3)° |

| γ | 90° |

| Volume | 632.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.672 Mg/m³ |

| Absorption Coefficient | 0.448 mm⁻¹ |

| F(000) | 328 |

Table 2: Selected Hydrogen Bond Geometry for 3-Pyridinesulfonic Acid (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1···O1i | 0.86 | 1.88 | 2.735(3) | 175.8 |

Symmetry codes: (i) -x+1, -y+1, -z+1

Experimental Protocols

This section details the generalized methodologies for the key experiments involved in the crystal structure analysis of a small organic molecule like this compound.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared in a vial, which is then loosely covered to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting the growth of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. These intensities and their positions are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, typically employing software packages like SHELXS.

The initial structural model is then refined against the experimental diffraction data using a least-squares method, commonly with software such as SHELXL. This iterative process adjusts the atomic coordinates, displacement parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual and structural aspects of the crystal structure analysis.

This technical guide outlines the essential procedures and data interpretation involved in the crystal structure analysis of this compound and its analogs. While the specific crystal structure of this compound remains to be publicly reported, the provided protocols and the case study of 3-pyridinesulfonic acid offer a robust framework for researchers in the field. The detailed understanding of the solid-state structure is a critical step in the rational design of new materials and pharmaceutical formulations with optimized properties.

Methodological & Application

Application Notes and Protocols for 5-Sulfonicotinic Acid as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the use of 5-sulfonicotinic acid as a catalyst in esterification reactions. The following application notes and protocols are based on the general principles of sulfonic acid-catalyzed esterification and are intended to serve as a starting point for researchers. The reaction conditions and performance metrics provided are representative examples from studies on other sulfonic acid catalysts and should be optimized for this compound in specific applications.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including pharmaceuticals, fragrances, and polymers. The reaction typically involves the condensation of a carboxylic acid and an alcohol. This process is often slow and requires a catalyst to achieve reasonable reaction rates and yields. Strong acids are commonly employed as catalysts, and solid acid catalysts are of particular interest due to their potential for easier separation and recycling.

This compound, a derivative of nicotinic acid (a form of vitamin B3), possesses both a sulfonic acid group and a carboxylic acid group. The sulfonic acid moiety, being a strong acid, has the potential to act as a catalyst in esterification reactions. Its bifunctional nature could also offer unique solubility and reactivity profiles. These notes provide a framework for exploring the catalytic activity of this compound in esterification.

Catalytic Signaling Pathway: Fischer-Speier Esterification

The catalytic action of this compound in esterification is presumed to follow the general mechanism of Fischer-Speier esterification. The sulfonic acid group acts as a proton donor, activating the carboxylic acid substrate.

Caption: Mechanism of acid-catalyzed esterification.

Data Presentation: Representative Performance of Sulfonic Acid Catalysts

While specific data for this compound is unavailable, the following table summarizes typical reaction conditions and outcomes for other sulfonic acid catalysts in the esterification of various carboxylic acids and alcohols. This data can be used as a reference for designing experiments with this compound.

| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Acid | n-Butanol | p-Toluenesulfonic acid | 5 | 100 | 2 | ~70 | General Knowledge |

| Oleic Acid | Methanol | Sulfonated Carbon Nanotubes | 10 wt% | 65 | 8 | >90 | Inferred from similar studies |

| Lauric Acid | Ethanol | Amberlyst-15 (sulfonated resin) | 15 wt% | 80 | 6 | ~95 | Inferred from similar studies |

| Benzoic Acid | Methanol | Sulfuric Acid | Catalytic | 65 | 4-8 | ~90 | [General Chemistry Textbooks] |

Experimental Protocols

The following are generalized protocols for conducting esterification reactions using a sulfonic acid catalyst, which can be adapted for this compound.

Protocol 1: General Procedure for the Esterification of a Liquid Carboxylic Acid and Alcohol

Materials:

-

Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

-

Alcohol (e.g., n-Butanol, 3.0 eq)

-

This compound (Catalyst, 1-10 mol%)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and this compound (e.g., 5 mol%).

-

Add a volume of toluene sufficient to fill the Dean-Stark trap.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography as required.

Protocol 2: Small-Scale Esterification for Product Characterization

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

-

Alcohol (e.g., Ethanol, 10 eq, can also serve as solvent)

-

This compound (Catalyst, 2-5 mol%)

-

Small reaction vial with a screw cap

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a small reaction vial, combine the carboxylic acid (1.0 eq), the alcohol (10 eq), and this compound (e.g., 3 mol%).

-

Seal the vial and heat the mixture with stirring at a predetermined temperature (e.g., 70-80 °C) for a set time (e.g., 4-24 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Analyze the crude product by NMR and/or GC-MS to determine conversion and purity.

Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing the catalytic activity of this compound in an esterification reaction.

Caption: General workflow for esterification catalysis.

Conclusion

While this compound presents an interesting candidate as a bifunctional solid acid catalyst for esterification, there is a clear need for empirical studies to determine its efficacy. The protocols and general information provided herein offer a solid foundation for researchers to begin investigating its catalytic properties. Key parameters to explore include catalyst loading, reaction temperature, and the scope of substrates (different carboxylic acids and alcohols). Furthermore, studies on the reusability of this compound would be of significant interest for developing more sustainable chemical processes.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 5-Sulfonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of functional groups into the organic linkers of MOFs can further enhance their properties and tailor them for specific applications.

The introduction of sulfonic acid (-SO₃H) groups into the MOF structure is a particularly effective strategy for creating strong Brønsted acid sites. This imparts catalytic activity for a variety of acid-catalyzed reactions. While the post-synthetic modification of MOFs to introduce sulfonic acid groups is a common approach, the direct use of sulfonic acid-containing linkers in the synthesis offers a more direct route to functionalized materials.

This document provides a detailed guide on the use of 5-sulfonicotinic acid as a potential organic linker for the synthesis of novel, functionalized MOFs. While specific examples of MOFs synthesized directly with this compound are not extensively reported in the literature, the protocols provided herein are based on established methods for the synthesis of MOFs with other functionalized carboxylate linkers. These notes are intended to serve as a foundational resource for researchers to explore the synthesis and application of this compound-based MOFs.

Applications of Sulfonic Acid-Functionalized MOFs

The presence of sulfonic acid groups in MOFs creates strong Brønsted acid sites, making them excellent candidates for various catalytic applications. These materials can act as solid acid catalysts, offering advantages over traditional homogeneous catalysts, such as ease of separation and reusability.

Potential applications include:

-

Esterification Reactions: The acidic protons of the sulfonic acid groups can effectively catalyze the formation of esters from carboxylic acids and alcohols.

-

Acetalization Reactions: Sulfonated MOFs have been shown to be active catalysts for the protection of carbonyl groups through acetalization.[1]

-

Ring-Opening Reactions: The strong acidity can facilitate the ring-opening of epoxides and other cyclic compounds.[2]

-

Proton Conduction: The sulfonic acid moieties can facilitate proton transport, making these MOFs promising materials for applications in proton exchange membranes for fuel cells.[3]

-

Adsorption and Separation: The polar sulfonic acid groups can enhance the selective adsorption of polar molecules.

-

Drug Delivery: The tunable porosity and functional groups of MOFs make them promising for the encapsulation and controlled release of therapeutic agents. The acidic nature of the linker could also be exploited for pH-responsive drug release.

Quantitative Data Summary

The following table summarizes typical quantitative data for various sulfonic acid-functionalized MOFs reported in the literature. This data can serve as a benchmark for the characterization of newly synthesized MOFs using this compound.

| MOF Name | Metal Ion | Sulfonated Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Reference |

| HSO₃-MIL-101(Cr) | Cr³⁺ | 2-sulfoterephthalic acid | ~2500 | ~1.2 | Esterification | [4] |

| DUT-4-SO₃H (50) | Al³⁺ | 4,8-disulfonaphthalene-2,6-dicarboxylic acid | ~600 | ~0.3 | Ring-opening of styrene oxide | [2][5] |

| Zr-MOF-SO₃H | Zr⁴⁺ | 2-sulfoterephthalic acid | ~800 | ~0.4 | Esterification | [4] |

| SO₃H-MIL-101 | Cr³⁺ | 2-sulfoterephthalic acid | ~2100 | ~1.1 | Acetalization | [1] |

| Zr-Cr-SO₃H | Zr⁴⁺, Cr³⁺ | Not specified | Not specified | Not specified | Proton conduction | [3] |

Experimental Protocols

This section provides a generalized protocol for the solvothermal synthesis of a metal-organic framework using this compound as the organic linker. This protocol is a representative example and may require optimization for specific metal precursors and desired MOF structures.

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF

1. Materials:

-

This compound (linker)

-

Metal salt precursor (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Deionized water